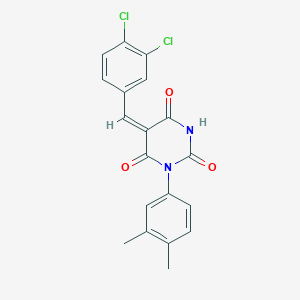![molecular formula C19H13Cl2NO B5138322 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138322.png)
4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and has been used in a range of experimental settings to explore its effects on different systems and pathways.
作用机制
The mechanism of action of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is thought to involve the inhibition of PKC activity by binding to the enzyme's catalytic domain. This binding prevents PKC from phosphorylating its downstream targets, leading to a disruption of intracellular signaling pathways. Additionally, 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to induce apoptosis in cancer cells, possibly through a mechanism involving the upregulation of pro-apoptotic genes.
Biochemical and Physiological Effects
Studies have shown that 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can have a range of biochemical and physiological effects, depending on the system being studied. For example, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been studied as a potential anti-cancer agent. Additionally, 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to modulate immune function, with studies suggesting that it may have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its specificity for PKC inhibition. This compound has been shown to selectively inhibit PKC activity, without affecting other signaling pathways or enzymes. However, a limitation of using 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure that the compound is used safely and effectively in experimental settings.
未来方向
There are a number of potential future directions for research on 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is in the development of new anti-cancer therapies based on this compound. Studies have shown that 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can induce apoptosis in cancer cells, and further research is needed to explore the potential of this compound as a therapeutic agent. Additionally, there is interest in using 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one as a tool for investigating the roles of PKC in various cellular processes, including cell differentiation and migration. Further studies are needed to explore the potential of this compound in these areas, as well as in other fields of scientific research.
合成方法
The synthesis of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the reaction of 2,3-dichlorobenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. This reaction results in the formation of the intermediate 4-(2,3-dichlorophenyl)-3-cyclohexen-1-one, which can be further reacted with ammonium acetate to yield the final product.
科学研究应用
One of the key applications of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is in the study of cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), a key regulator of intracellular signaling. By blocking PKC activity, 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can help to elucidate the roles of this protein in various cellular processes, including cell growth and differentiation.
属性
IUPAC Name |
4-(2,3-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-7-3-6-13(18(16)21)15-10-17(23)22-19-12-5-2-1-4-11(12)8-9-14(15)19/h1-9,15H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUIPKTMYXQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5138278.png)
![N-(4-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5138291.png)
![2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5138292.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)

![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)
![5-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5138344.png)